2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a piperidine ring and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the dihydropyrimidinone core, followed by the introduction of the piperidine ring and the acetamide group. Common reagents used in these reactions include aldehydes, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: This compound shares the piperidine ring structure and is used in similar applications, such as organic synthesis and material science.
Imidazoles: These heterocycles are structurally related and have diverse applications in chemistry and biology.
Uniqueness
2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its combination of a dihydropyrimidinone core and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-6-8-16(9-7-14)21-17(24)13-23-18(25)12-15(2)20-19(23)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIGUABBEVLAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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